molecular formula C19H23N3O6 B13972825 Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate

Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate

Cat. No.: B13972825
M. Wt: 389.4 g/mol
InChI Key: XUMAYFJSVNTQMY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the pyrimidine class of molecules. This compound is characterized by its complex structure, which includes an ethyl ester, an ethoxy group, a methoxybenzylamino group, and a pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an esterification reaction using ethanol and an appropriate carboxylic acid derivative.

    Attachment of the Methoxybenzylamino Group: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with 4-methoxybenzylamine.

    Formation of the Ethyl Ester: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction temperatures and times, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-aminopyrimidine-5-carboxylate: Lacks the methoxybenzylamino group.

    Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-chlorobenzyl)amino)pyrimidine-5-carboxylate: Contains a chlorobenzylamino group instead of a methoxybenzylamino group.

    Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxyphenyl)amino)pyrimidine-5-carboxylate: Contains a methoxyphenylamino group instead of a methoxybenzylamino group.

Uniqueness

Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate is unique due to the presence of the methoxybenzylamino group, which may confer specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C19H23N3O6

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl 4-(2-ethoxy-2-oxoethoxy)-2-[(4-methoxyphenyl)methylamino]pyrimidine-5-carboxylate

InChI

InChI=1S/C19H23N3O6/c1-4-26-16(23)12-28-17-15(18(24)27-5-2)11-21-19(22-17)20-10-13-6-8-14(25-3)9-7-13/h6-9,11H,4-5,10,12H2,1-3H3,(H,20,21,22)

InChI Key

XUMAYFJSVNTQMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=NC(=NC=C1C(=O)OCC)NCC2=CC=C(C=C2)OC

Origin of Product

United States

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